3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate
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Overview
Description
3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with a molecular formula of C24H37NO8 and a molecular weight of 467.55 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenol group, and a tricarboxylate moiety. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Isopentyl and Propyl Groups: These groups are introduced through alkylation reactions.
Introduction of the Phenol Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a phenol group.
Formation of the Tricarboxylate Moiety: This is achieved through esterification reactions involving 2-hydroxypropane-1,2,3-tricarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Where each step of the synthesis is carried out in separate reactors.
Continuous Flow Processing: Where the entire synthesis is carried out in a single, continuous process, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenol group, leading to the formation of quinones.
Reduction: The compound can be reduced at the pyrrolidine ring, leading to the formation of secondary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Secondary amines.
Substitution Products: Halogenated or nitrated phenols.
Scientific Research Applications
3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol: Lacks the tricarboxylate moiety.
2-Hydroxypropane-1,2,3-tricarboxylate: Lacks the pyrrolidine and phenol groups.
Uniqueness
3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of a pyrrolidine ring, a phenol group, and a tricarboxylate moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
37627-59-1 |
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Molecular Formula |
C24H37NO8 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[1-(3-methylbutyl)-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C18H29NO.C6H8O7/c1-4-9-18(16-6-5-7-17(20)13-16)10-12-19(14-18)11-8-15(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,13,15,20H,4,8-12,14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
ZCCPLOVSFHPFHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)CCC(C)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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